REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:10]=[CH:9][C:8]([O:11]C)=[CH:7][C:4]=1[CH:5]=[O:6]>S(=O)(=O)(O)O>[OH:11][C:8]1[CH:9]=[CH:10][C:3]([O:2][CH3:1])=[C:4]([CH:7]=1)[CH:5]=[O:6]
|
Name
|
|
Quantity
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20.17 g
|
Type
|
reactant
|
Smiles
|
COC1=C(C=O)C=C(C=C1)OC
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Name
|
|
Quantity
|
110 mL
|
Type
|
solvent
|
Smiles
|
S(O)(O)(=O)=O
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Control Type
|
UNSPECIFIED
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Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
The resulting red suspension was stirred at 50° C. for 46 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
with cooling in an ice water bath
|
Type
|
CUSTOM
|
Details
|
The reaction contents
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Type
|
ADDITION
|
Details
|
were poured over ice
|
Type
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EXTRACTION
|
Details
|
extracted with diethyl ether
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Type
|
EXTRACTION
|
Details
|
The ether layer was extracted with 1N sodium hydroxide (200 ml)
|
Type
|
EXTRACTION
|
Details
|
The basic extract
|
Type
|
ADDITION
|
Details
|
was acidified by addition of 3N hydrochloric acid
|
Type
|
EXTRACTION
|
Details
|
extracted with diethyl ether (2×)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
After filtration
|
Type
|
CUSTOM
|
Details
|
the solvent was removed in vacuo
|
Reaction Time |
46 h |
Name
|
|
Type
|
product
|
Smiles
|
OC=1C=CC(=C(C=O)C1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.85 g | |
YIELD: PERCENTYIELD | 32% | |
YIELD: CALCULATEDPERCENTYIELD | 31.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |